

JTC-801 In Vivo Administration Protocol for Mice: Application Notes

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Compound of Interest

Compound Name: Jtc-801

Cat. No.: B1673098

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Introduction

JTC-801 is a selective antagonist of the opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP).[1] It has demonstrated significant potential in various preclinical models, exhibiting analgesic properties in acute and chronic pain, anxiolytic effects, and anti-cancer activity.[1][2] This document provides a comprehensive overview of the in vivo administration protocols for **JTC-801** in mice, compiled from various research studies. It is intended to serve as a detailed guide for researchers designing and executing preclinical studies involving this compound.

JTC-801's mechanism of action primarily involves the blockade of the ORL1 receptor.[1] However, in the context of cancer, it has been shown to induce a pH-dependent cell death known as alkaliptosis. This is achieved by activating the NF-κB pathway, which in turn represses the expression of carbonic anhydrase 9 (CA9), a key regulator of intracellular pH.[3] Furthermore, in melanoma cells, **JTC-801** has been observed to suppress tumor growth by inhibiting the PI3K-Akt-mTOR signaling pathway.

Quantitative Data Summary

The following table summarizes the dosages and administration routes of **JTC-801** used in various mouse models. This information is intended to provide a starting point for dose-ranging studies and experimental design.

Mouse Model	Administration Route	Dosage	Frequency	Vehicle	Observed Effects
Nociceptin-induced Allodynia	Intravenous (i.v.)	≥ 0.01 mg/kg	Single dose	Not specified	Antagonism of allodynia
Nociceptin-induced Allodynia	Oral (p.o.)	≥ 1 mg/kg	Single dose	Not specified	Antagonism of allodynia
Hot-plate Test (Acute Pain)	Intravenous (i.v.)	≥ 0.01 mg/kg	Single dose	Not specified	Prolonged escape response latency
Hot-plate Test (Acute Pain)	Oral (p.o.)	≥ 1 mg/kg	Single dose	Not specified	Prolonged escape response latency
Post-traumatic Stress Disorder (PTSD) Model (Anxiety and Pain)	Intraperitoneal (i.p.)	6 mg/kg	Once daily	3% DMSO and 0.05% hydroxypropylcellulose	Reversal of mechanical allodynia, thermal hyperalgesia, and anxiety-like behavior
Nitrous Oxide-induced Analgesia	Intraperitoneal (i.p.)	0.05 - 5 mg/kg	Single dose	Not specified	Suppression of analgesic effect
Cancer (Xenograft Tumors)	Oral gavage	10 or 20 mg/kg	Every day for two weeks	Not specified	Inhibition of tumor growth
Cancer (Orthotopic)	Oral gavage	20 mg/kg	Twice per week for four	Not specified	Prolonged survival,

Pancreatic
Tumors)

weeks

reduced
tumor size
and weight

Experimental Protocols

Preparation of JTC-801 for In Vivo Administration

The solubility of **JTC-801** can be a critical factor in preparing a homogenous solution for administration. The following are general guidelines based on published studies:

- For Oral and Intravenous Administration: **JTC-801** can be dissolved in 5% sorbitol.
- For Intraperitoneal Administration: A common vehicle is a solution of 3% DMSO and 0.05% hydroxypropylcellulose. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals.

Preparation Steps:

- Weigh the required amount of **JTC-801** powder using an analytical balance.
- In a sterile container, add the appropriate vehicle.
- Gradually add the **JTC-801** powder to the vehicle while vortexing or sonicating to ensure complete dissolution.
- Visually inspect the solution for any undissolved particles. If necessary, sterile filter the solution using a 0.22 µm syringe filter.
- Store the prepared solution as recommended by the manufacturer, protected from light.

Administration Routes

The choice of administration route depends on the experimental design, the desired pharmacokinetic profile, and the target tissue.

Oral gavage ensures the precise administration of a specific dose directly into the stomach.

- Materials:
 - Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice).
 - Syringes (1 ml).
- Procedure:
 - Restrain the mouse securely, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
 - Measure the correct length for needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
 - Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
 - The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
 - Once the needle is in the esophagus, slowly administer the **JTC-801** solution.
 - Gently remove the needle and return the mouse to its cage.
 - Monitor the animal for any signs of distress.

Intraperitoneal injection allows for rapid absorption of the compound into the systemic circulation.

- Materials:
 - 25-27 gauge needles.
 - Syringes (1 ml).
- Procedure:

- Restrain the mouse, exposing the abdomen.
- Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
- Insert the needle at a 30-45 degree angle.
- Aspirate gently to ensure no blood or fluid is drawn back, which would indicate entry into a blood vessel or organ.
- Slowly inject the **JTC-801** solution.
- Withdraw the needle and return the mouse to its cage.
- Observe the animal for any adverse reactions.

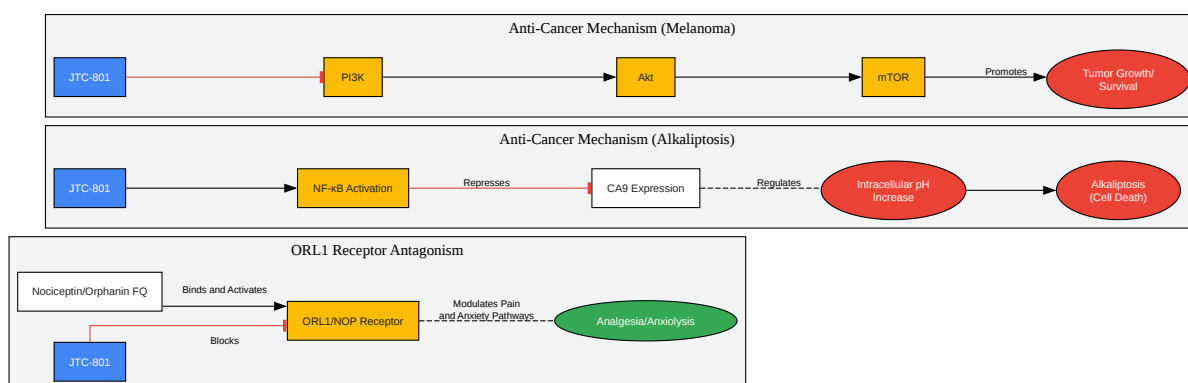
Intravenous injection, typically via the lateral tail vein, provides the most direct and rapid route of administration.

- Materials:
 - 27-30 gauge needles.
 - Syringes (1 ml).
 - A warming device (e.g., heat lamp or warming pad) to dilate the tail veins.
- Procedure:
 - Warm the mouse's tail to make the lateral veins more visible and accessible.
 - Place the mouse in a restraint device that allows access to the tail.
 - Disinfect the tail with an alcohol swab.
 - Identify one of the lateral tail veins.
 - Insert the needle, bevel up, into the vein at a shallow angle.

- Successful entry into the vein can be confirmed by a slight "flashback" of blood into the needle hub or by the lack of resistance upon injecting a small volume.
- Slowly inject the **JTC-801** solution.
- Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
- Return the mouse to its cage and monitor for any complications.

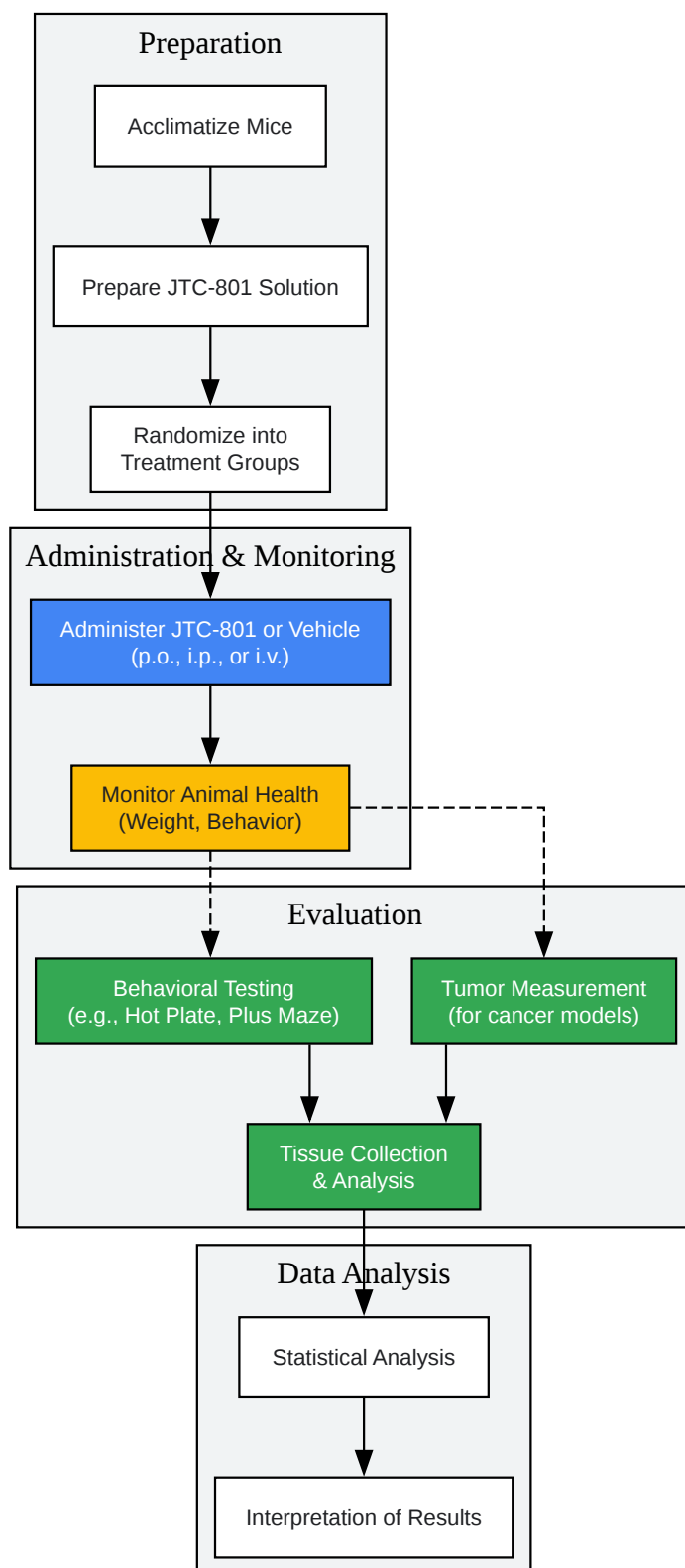
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathways of **JTC-801** and a general experimental workflow for in vivo studies in mice.



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Caption: **JTC-801** Signaling Pathways.



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Caption: General Experimental Workflow.

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